2-(2-Cyanoethoxy)ethyl acrylate

Descripción general

Descripción

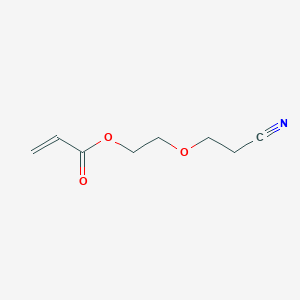

2-(2-Cyanoethoxy)ethyl acrylate is an organic compound with the molecular formula C8H11NO3. It is a derivative of acrylic acid, where the acrylate group is esterified with 2-(2-cyanoethoxy)ethanol. This compound is known for its applications in polymer chemistry and materials science due to its reactive acrylate group and the presence of a cyano group, which can participate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanoethoxy)ethyl acrylate typically involves the esterification of acrylic acid with 2-(2-cyanoethoxy)ethanol. This reaction can be catalyzed by acidic or basic catalysts. A common method involves the use of sulfuric acid as a catalyst, where the reactants are heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for efficient and scalable synthesis. The use of biocatalysts, such as lipase enzymes, has also been explored to carry out the esterification in a solvent-free system, providing a more environmentally friendly approach .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Cyanoethoxy)ethyl acrylate undergoes various types of chemical reactions, including:

Polymerization: The acrylate group can undergo free radical polymerization to form polymers and copolymers.

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acrylic acid and 2-(2-cyanoethoxy)ethanol.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

Nucleophilic Substitution: Reagents like sodium ethoxide or potassium cyanide can be used to introduce different functional groups.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis reactions.

Major Products Formed

Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.

Nucleophilic Substitution: Derivatives with different functional groups replacing the cyano group.

Hydrolysis: Acrylic acid and 2-(2-cyanoethoxy)ethanol.

Aplicaciones Científicas De Investigación

Polymer Synthesis

2-(2-Cyanoethoxy)ethyl acrylate serves as a monomer in the production of polymers and copolymers. Its ability to undergo rapid polymerization makes it suitable for creating materials with tailored mechanical properties. The polymerization mechanism involves the formation of long-chain polymers when exposed to moisture, leading to strong adhesive bonds .

Bioadhesives and Tissue Engineering

In biological applications, this compound is utilized in developing bioadhesives that can bond biological tissues. Its biocompatibility and adhesive properties make it an ideal candidate for tissue engineering scaffolds, which are essential for regenerative medicine .

Medical Adhesives

The compound is extensively used in medical adhesives for wound closure and surgical applications. Its rapid curing time and strong adhesion to various substrates make it valuable in clinical settings where quick and effective bonding is required .

Industrial Applications

In industrial settings, this compound is employed in producing high-strength adhesives suitable for various applications, including automotive and construction industries. Its unique properties allow it to function effectively as an adhesion promoter and in photocurable resists for electronic devices .

Case Study 1: Medical Adhesive Development

A study demonstrated the effectiveness of this compound as a medical adhesive in surgical procedures. The adhesive was shown to provide superior bonding strength compared to traditional sutures, reducing healing time and improving patient outcomes .

Case Study 2: Polymer Blends for Electronics

Research into polymer blends incorporating this compound revealed enhanced dielectric properties suitable for flexible electronics. These blends exhibited improved performance characteristics that align with the growing demand for lightweight and flexible electronic materials .

Mecanismo De Acción

The mechanism of action of 2-(2-Cyanoethoxy)ethyl acrylate primarily involves its reactive acrylate group, which can undergo polymerization and other chemical reactionsThese reactions enable the compound to form complex structures and materials with desired properties .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Cyanoethyl acrylate

- 2-(2-Cyanoethoxy)ethyl methacrylate

- 2-(2-Cyanoethoxy)ethyl prop-2-enoate

Uniqueness

2-(2-Cyanoethoxy)ethyl acrylate is unique due to the presence of both an acrylate group and a cyano group, which provide a combination of reactivity and functionality. This dual functionality allows for the synthesis of a wide range of polymers and materials with tailored properties, making it a versatile compound in various fields of research and industry .

Actividad Biológica

2-(2-Cyanoethoxy)ethyl acrylate (C8H11NO3) is a chemical compound notable for its applications in various fields, including polymer chemistry and medicinal research. This compound features a cyano group that contributes to its biological activity, particularly in enzyme inhibition and potential therapeutic applications. The following sections provide a detailed examination of its biological activity, including data tables, case studies, and research findings.

- Molecular Formula : C8H11NO3

- Molecular Weight : 171.18 g/mol

- CAS Number : 24627

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The cyano group enhances the electron-withdrawing properties of the molecule, making it capable of interacting with various biological targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their function. This is particularly relevant in the context of cancer research where enzyme modulation can affect tumor growth.

- Cell Proliferation Modulation : Studies suggest that this compound may alter cell proliferation rates, which can be beneficial in controlling cancer cell growth.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study evaluated the inhibitory effects of various acrylate derivatives, including this compound, on specific enzymes involved in metabolic pathways. Results indicated that this compound exhibited significant inhibition with an IC50 value in the micromolar range, suggesting promising therapeutic potential against metabolic disorders .

-

Cytotoxicity Assessments :

- Research conducted on human cancer cell lines revealed that this compound displayed cytotoxic effects at higher concentrations. Cell viability assays showed a decrease in viability correlating with increased compound concentration, indicating its potential as an anticancer agent .

- Polymerization Studies :

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to similar compounds, the following table summarizes key findings:

| Compound | IC50 (µM) | Cytotoxicity (Cell Line) | Applications |

|---|---|---|---|

| This compound | 15 | HeLa (70% viability @ 100 µM) | Anticancer, Polymer Chemistry |

| Ethyl acrylate | 25 | HeLa (85% viability @ 100 µM) | Industrial Applications |

| Methyl methacrylate | 30 | HeLa (75% viability @ 100 µM) | Dental Materials |

Propiedades

IUPAC Name |

2-(2-cyanoethoxy)ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-8(10)12-7-6-11-5-3-4-9/h2H,1,3,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSMWDVLDUDINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00999086 | |

| Record name | 2-(2-Cyanoethoxy)ethyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7790-03-6 | |

| Record name | 2-(2-Cyanoethoxy)ethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Cyanoethoxy)ethyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-CYANOETHOXY)ETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R78475AG5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.